2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-fluoro-4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPAAPIWKXQRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C=N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroanthranilic acid and ethyl chloroacetate.
Cyclization: The initial step involves the cyclization of 6-fluoroanthranilic acid with ethyl chloroacetate in the presence of a base like sodium ethoxide to form the quinazolinone core.
Hydrolysis: The ester group is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, resulting in the formation of 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluoro and acetic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives, including 2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
Cancer Research
In the realm of oncology, derivatives of quinazoline have been explored for their potential as anticancer agents. The structural attributes of 2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid may contribute to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
Agrochemical Applications
Herbicidal Properties
The compound's unique structure allows it to interact with biological systems in plants. Preliminary studies suggest that it may possess herbicidal activity, potentially serving as a lead compound for developing new herbicides that target specific weed species without harming crops .
Material Science
Polymer Chemistry
In material science, the incorporation of quinazoline derivatives into polymer matrices has been investigated. These compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for use in high-performance materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Alkyl Chains: The ethyl group in compound 7 increases molecular weight and hydrophobicity compared to the methyl analog . The hexanoic acid derivative (C₁₄H₁₆N₂O₃) has significantly higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthesis Methods :
- Most analogs (e.g., compounds 7 and 8) are synthesized via refluxing with acetic acid and glycine, followed by recrystallization . Brominated derivatives (e.g., compound 8) require additional steps with bromine/acetic acid mixtures .
- Sulfur-containing derivatives (e.g., 2a) use mercaptoacetic acid and anhydrous sodium acetate, suggesting divergent synthetic pathways for functional group introduction .
Biological Activity
2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid, identified by its CAS number 1000933-33-4, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer research. This article explores its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₇FN₂O₃ |
| Molecular Weight | 222.18 g/mol |
| IUPAC Name | 2-(6-fluoro-4-oxoquinazolin-3-yl)acetic acid |
| PubChem CID | 25585054 |
Anticancer Potential
Recent studies have highlighted the potential of quinazoline derivatives, including 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid, as anticancer agents. The compound has shown promising cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
In a study evaluating the antiproliferative activity of quinazoline derivatives against human cancer cell lines, the compound exhibited significant cytotoxic effects. The IC₅₀ values for selected cell lines are summarized below:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung) | 5.9 ± 1.69 |
| SW-480 (Colorectal) | 2.3 ± 5.91 |
| MCF-7 (Breast) | 5.65 ± 2.33 |
These results indicate that the compound is particularly effective against lung cancer cells (A549), with an IC₅₀ value significantly lower than that of standard chemotherapeutic agents like Cisplatin .
The mechanism through which 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid exerts its cytotoxic effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose-dependent manner in A549 cells, with percentages of early and late apoptotic cells increasing significantly at higher concentrations.
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound led to an accumulation of A549 cells in the S-phase of the cell cycle, indicating a disruption in normal cell cycle progression .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that halogen substitutions on the phenyl ring enhance the antiproliferative activity of quinazoline derivatives. Compounds with electron-withdrawing groups such as fluorine and chlorine demonstrated superior activity compared to their unsubstituted counterparts .
Study on Quinazoline Derivatives
A recent publication investigated a series of quinazoline-pyrimidine hybrid derivatives, including 2-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid. The study found that compounds with specific substitutions exhibited enhanced anticancer properties and were effective against multiple cancer cell lines. The findings suggest that modifications to the quinazoline structure can lead to improved therapeutic agents targeting EGFR pathways critical in tumorigenesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
